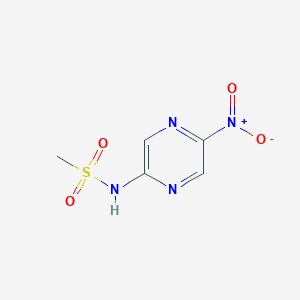
N-(5-nitro-pyrazin-2-yl)-methanesulfonamide
Cat. No. B8620765
M. Wt: 218.19 g/mol
InChI Key: XMLHIGAJEMTILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07132425B2
Procedure details


A solution of molten acetamide (1.58 g, 26.7 mmol) heated to 90° C. was treated with a mixture of 2-bromo-5-nitropyrazine (1.34 g, 6.58 mmol), methanesulfonamide (1.88 g, 19.7 mmol), and potassium carbonate (2.30 g, 16.6 mmol). The resulting mixture was quickly brought to 145° C. The resulting solution was stirred at 145° C. for 30 min. At this time, the reaction was cooled to 25° C. and then was treated with water (4 mL). This solution was cooled to 0° C. and then was treated with a 1N aqueous hydrochloric acid solution until the pH of the solution was adjusted to pH=8. This solution was treated with charcoal and was filtered through a pad of celite (9/1 methylene chloride/methanol wash). The filtrate was partitioned, and the aqueous layer was extracted with a solution of 9/1 methylene chloride/methanol. The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, ethyl acetate) afforded N-(5-nitro-pyrazin-2-yl)-methanesulfonamide (583.9 mg, 40.6%) as a yellow solid: mp 204–207° C.; EI-HRMS m/e calcd for C5H6N4O4S (M+H)+ 219.0183, found 219.0185.







Yield
40.6%
Identifiers


|
REACTION_CXSMILES
|
C(N)(=O)C.Br[C:6]1[CH:11]=[N:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][N:7]=1.[CH3:15][S:16]([NH2:19])(=[O:18])=[O:17].C(=O)([O-])[O-].[K+].[K+].Cl.C>O>[N+:12]([C:9]1[N:10]=[CH:11][C:6]([NH:19][S:16]([CH3:15])(=[O:18])=[O:17])=[N:7][CH:8]=1)([O-:14])=[O:13] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(N=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.88 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Five
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
145 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at 145° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quickly brought to 145° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
At this time, the reaction was cooled to 25° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This solution was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a pad of celite (9/1 methylene chloride/methanol wash)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was partitioned
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with a solution of 9/1 methylene chloride/methanol
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1N=CC(=NC1)NS(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 583.9 mg | |
| YIELD: PERCENTYIELD | 40.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
